Stereochemical Identity: (1S,2R,3S,4R) vs. (1R,2S,3R,4S) Enantiomer in Setrobuvir Synthesis
The (1S,2R,3S,4R) enantiomer is the specific chiral intermediate VIIIb required for Setrobuvir synthesis, obtained via resolution of the racemic amino ester with (S)-(+)-CSA. The enantiomeric (1R,2S,3R,4S) form (CAS 1071520-51-8), when carried through an identical synthetic sequence, would produce the enantiomeric opposite of Setrobuvir—a molecule whose NS5B polymerase binding and antiviral activity have not been established [1]. The downstream API Setrobuvir, constructed exclusively from the (1S,2R,3S,4R) intermediate VIIIb, exhibits an IC₅₀ of 4–5 nM against HCV NS5B polymerase in de novo RNA synthesis and primer extension assays, and demonstrates a genotype-dependent EC₅₀ differential (P=0.014 between subtypes 1b and 1a) [2]. There is no published evidence that the API derived from the opposite enantiomer achieves comparable target engagement.
| Evidence Dimension | Stereochemical identity required for downstream API bioactivity |
|---|---|
| Target Compound Data | (1S,2R,3S,4R) enantiomer (CAS 1071520-19-8); used as intermediate VIIIb in Setrobuvir synthesis; downstream API IC₅₀ = 4–5 nM (NS5B polymerase) |
| Comparator Or Baseline | (1R,2S,3R,4S) enantiomer (CAS 1071520-51-8); would produce Setrobuvir enantiomer with unknown NS5B polymerase activity |
| Quantified Difference | Target compound is the chirally resolved intermediate defined in the patented synthetic route (CA 2682584; US 7939524); comparator enantiomer is not cited in any published Setrobuvir synthetic route |
| Conditions | Chiral resolution with (S)-(+)-CSA in EtOAc/EtOH; Setrobuvir NS5B polymerase inhibition assay |
Why This Matters
Procurement of the incorrect enantiomer guarantees that the downstream API stereochemistry is inverted, rendering it unfit for replication of published Setrobuvir pharmacology.
- [1] Drug Synthesis Database. (1S,2R,3S,4R)-methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate (VIIIb): Resolution of racemic amino ester with (S)-(+)-CSA. Reference patents: CA 2682584; EP 2129224; US 7939524. yaozh.com. View Source
- [2] Guedj J, Dahari H, et al. A pharmacokinetic/viral kinetic model to evaluate treatment of chronic HCV infection with a non-nucleoside polymerase inhibitor. Antimicrob Agents Chemother. 2018. Setrobuvir EC₅₀ differential between HCV subtypes 1b and 1a (P=0.014). View Source
